Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Overview
Description
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is an organometallic compound with the chemical formula C30H27ClP2Ru . It is a brown crystalline solid that is soluble in organic solvents like chloroform, toluene, and tetrahydrofuran, but insoluble in water . This compound is widely used in organic synthesis and catalysis due to its unique chemical properties.
Mechanism of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) can be synthesized through various methods. One common method involves the reaction of ruthenium trichloride with cyclopentadiene and bis(diphenylphosphino)methane in the presence of a base . The reaction typically occurs in an organic solvent such as toluene or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines, amines, or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide , ammonium hexafluorophosphate , and various organic solvents like methanol and dichloromethane. The reactions are typically carried out under reflux conditions with careful control of temperature and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield complexes with different ligands, while oxidation and reduction reactions can produce complexes with varying oxidation states .
Scientific Research Applications
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II): This compound has similar catalytic properties but different ligand structures.
Dichloro(p-cymene)ruthenium(II) dimer: Another ruthenium-based catalyst with different applications in organic synthesis.
Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate: Used in photochemical and electrochemical applications.
Uniqueness
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions, such as anti-Markovnikov hydration and β-alkylation .
Properties
InChI |
InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZGIRSDQBCFT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClP2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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